molecular formula C14H20O4 B593318 Vibralactone L CAS No. 1623786-67-3

Vibralactone L

Cat. No.: B593318
CAS No.: 1623786-67-3
M. Wt: 252.31
InChI Key: IUKVKDVSDJSIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biological Activity

Vibralactone L is a unique compound derived from the basidiomycete Stereum vibrans (also known as Boreostereum vibrans), notable for its distinctive bicyclic β-lactone structure. This compound has garnered significant attention due to its various biological activities, particularly its potent inhibitory effects on pancreatic lipase and its role as a covalent inhibitor of ClpP proteases in bacteria. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structure and Synthesis

This compound is synthesized through a series of enzymatic reactions involving prenylation of phenolic compounds. The gene responsible for this process, vib-PT, has been identified and characterized using RNA silencing techniques. The enzyme's activity was confirmed through expression in Escherichia coli, where it demonstrated a broad substrate range for different aromatic acceptors and prenyl donors .

1. Inhibition of Pancreatic Lipase

This compound exhibits strong inhibitory activity against pancreatic lipase, an enzyme critical for fat digestion. The half-maximal inhibitory concentration (IC50) for this compound is approximately 0.4 μg/mL, comparable to the FDA-approved drug Orlistat (IC50 = 0.18 μg/mL) . Recent studies have optimized derivatives of Vibralactone, leading to compounds with enhanced potency; for instance, compound C1 has an IC50 of 14 nM, marking it as a promising candidate for anti-obesity therapies .

CompoundIC50 (μg/mL)Remarks
This compound0.4Strong pancreatic lipase inhibitor
Orlistat0.18FDA-approved anti-obesity drug
Compound C114 nMOptimized derivative with high potency

2. Inhibition of ClpP Proteases

This compound is the only known small molecule that can label both ClpP1 and ClpP2 proteases in Listeria monocytogenes, binding to their active site serine residues . This dual binding capability is significant because ClpP proteases are essential for bacterial virulence and survival under stress conditions. The ability to inhibit these enzymes suggests potential applications in developing antibiotics targeting pathogenic bacteria.

Case Studies

Case Study: Inhibition Mechanism Exploration

Research conducted by Braun et al. utilized Vibralactone as a tool to study the activity and assembly of ClpP subunits in bacterial complexes. Electron microscopy revealed that Vibralactone effectively disrupts the normal function of these proteases, providing insights into its mechanism of action .

Case Study: Antifungal Activity Assessment

In a study assessing antifungal properties, various vibralactones were tested against pathogens such as Aspergillus benhamiae and Candida albicans. While none showed activity against C. albicans at concentrations ≤100 μg/mL, some vibralactones inhibited A. benhamiae at MIC values ranging from 12.5 to 50 μg/mL . This indicates that while this compound has limited antifungal activity, certain derivatives may possess selective efficacy against specific fungal strains.

Properties

IUPAC Name

ethyl 5-methyl-2-[(5-oxo-2H-furan-3-yl)methyl]hex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-4-17-14(16)12(6-5-10(2)3)7-11-8-13(15)18-9-11/h5,8,12H,4,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKVKDVSDJSIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C(C)C)CC1=CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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